Alvimopan dihydrate is a pharmaceutical compound primarily used as a peripheral mu-opioid receptor antagonist. It is indicated for the management of postoperative ileus, particularly in patients who have undergone bowel resection surgery. Alvimopan is designed to counteract the effects of opioids on gastrointestinal motility without affecting analgesia.
Alvimopan was developed by Cubist Pharmaceuticals and received approval from the United States Food and Drug Administration in May 2008. It has been studied extensively for its efficacy and safety in clinical settings involving opioid-induced bowel dysfunction.
Alvimopan dihydrate is classified as a small molecule drug, specifically a mu-opioid receptor antagonist. Its chemical structure allows it to selectively bind to peripheral mu-opioid receptors in the gastrointestinal tract, providing therapeutic benefits while minimizing central nervous system effects.
The synthesis of alvimopan involves several key steps, typically starting from a piperidine derivative. Two notable methods include:
The molecular formula of alvimopan dihydrate is C25H32N2O4·2H2O, indicating that it contains two water molecules in its crystalline form. The structure consists of three chiral centers, leading to the possibility of various stereoisomers.
Alvimopan undergoes several chemical reactions during its synthesis:
The reactions typically involve:
Alvimopan acts primarily as a competitive antagonist at peripheral mu-opioid receptors located in the gastrointestinal tract. Unlike other opioid antagonists that affect central receptors, alvimopan's selectivity allows it to mitigate opioid-induced constipation without compromising pain relief.
Alvimopan dihydrate is primarily utilized in clinical settings for:
Alvimopan dihydrate (C₂₅H₃₂N₂O₄·2H₂O) is a selective peripherally acting μ-opioid receptor antagonist (PAM-OR) engineered to mitigate opioid-induced gastrointestinal dysfunction without compromising central analgesia. Its therapeutic action stems from high-affinity binding to peripheral μ-opioid receptors in the gastrointestinal tract, where it competitively inhibits exogenous opioids (e.g., morphine) and endogenous opioids released during surgical stress [1] [2]. The zwitterionic structure of alvimopan—characterized by a quaternary ammonium moiety and carboxylate group—imparts high polarity, limiting passive diffusion across the blood-brain barrier (BBB) [4]. Consequently, alvimopan antagonizes opioid effects in the gut (Ki = 0.35 nM for μ-receptors) while sparing central nervous system (CNS) μ-receptors responsible for pain relief [1] [6]. Preclinical studies confirm alvimopan reverses morphine-induced inhibition of gastrointestinal transit by 200-fold compared to methylnaltrexone, attributable to its prolonged receptor occupancy [4] [8].
Property | Value | Functional Implication |
---|---|---|
Molecular Weight | 460.56 g/mol | Limits passive BBB penetration |
Formula | C₂₅H₃₆N₂O₆ | Zwitterionic nature enhances polarity |
Plasma Protein Binding | 80–90% | Reduces free drug available for CNS entry |
Oral Bioavailability | <7% | Minimizes systemic exposure |
Alvimopan dihydrate exhibits competitive binding kinetics across opioid receptors, with pronounced selectivity for μ-subtypes. Saturation binding assays using cloned human μ-opioid receptors reveal a dissociation constant (Kd) of 0.35 nM and a slow dissociation half-life (t1/2 = 30–44 minutes)—significantly longer than antagonists like naloxone (t1/2 = 0.82 minutes) or methylnaltrexone (t1/2 = 0.46 minutes) [4] [8]. This prolonged receptor occupancy is critical for sustained antagonism of postoperative ileus (POI). Kinetic analyses demonstrate alvimopan’s association rate (kon = 0.221 min⁻¹·nM⁻¹) is 3-fold slower than diprenorphine, while its dissociation rate (koff = 0.0156 min⁻¹) is 40-fold slower, explaining its extended duration [4]. Functional assays confirm pure antagonism: alvimopan suppresses μ-receptor-mediated GTPγS binding (IC₅₀ = 1.7 nM) without intrinsic agonist activity [8]. Though it binds δ- and κ-receptors (Ki = 4.4 nM and 40 nM, respectively), its pharmacodynamic effects are dominated by μ-antagonism due to >10-fold selectivity [1].
P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the MDR1 gene, is a primary determinant of alvimopan’s peripheral restriction. Alvimopan is both a substrate and inducer of P-gp, which is highly expressed in intestinal enterocytes and BBB endothelial cells [3] [7]. In vitro models show P-gp actively transports alvimopan out of CNS compartments, reducing its brain-to-plasma ratio to <0.03:1 [4]. This efflux is concentration-dependent; at therapeutic doses (12 mg), P-gp saturation is minimal, preserving BBB integrity [7]. Crucially, alvimopan’s zwitterionic structure enhances P-gp recognition—a feature validated by diminished CNS penetration in P-gp knockout models [3]. Intestinal P-gp further reduces oral bioavailability (6%), but paradoxically augments therapeutic action by concentrating alvimopan within enteric neurons [1] [7]. Pharmacokinetic simulations indicate P-gp efflux kinetics reduce intracellular alvimopan accumulation by 65% in the CNS, explaining the absence of central opioid withdrawal [3] [7].
Alvimopan dihydrate’s subtype selectivity is quantifiable via radioligand displacement assays. It exhibits nanomolar affinity for μ-opioid receptors (Ki = 0.2–0.4 nM), with 10-fold lower affinity for δ-receptors (Ki = 4.4 nM) and 100-fold lower for κ-receptors (Ki = 40 nM) [1] [4]. This hierarchy yields selectivity ratios (μ:δ = 22:1; μ:κ = 100:1) that define its pharmacologic specificity. The active metabolite ADL 08-0011—generated by gut flora-mediated hydrolysis—retains μ-affinity (Ki = 0.8 nM) but contributes minimally to efficacy due to low systemic exposure [1] [2].
Receptor Subtype | Ki (nM) | Selectivity Ratio (μ:Subtype) | Functional Role |
---|---|---|---|
μ-Opioid | 0.35 ± 0.05 | 1:1 | GI motility inhibition |
δ-Opioid | 4.4 ± 0.7 | 1:12.6 | Analgesia modulation |
κ-Opioid | 40 ± 6 | 1:114.3 | Visceral pain/neurotransmission |
Alvimopan’s >100-fold μ:κ selectivity ensures it does not interfere with κ-mediated spinal analgesia, while its negligible affinity for non-opioid receptors (e.g., adrenergic, dopaminergic; Ki >1,000 nM) minimizes off-target effects [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7